2',4,4',6-Tetrachloro[1,1'-biphenyl]-3-carboxylic acid
Description
2',4,4',6-Tetrachloro[1,1'-biphenyl]-3-carboxylic acid is a polychlorinated biphenyl (PCB) derivative featuring a carboxylic acid functional group at the 3-position of the biphenyl backbone. The carboxylic acid group introduces polarity, likely enhancing solubility in polar solvents compared to fully chlorinated biphenyls .
Properties
IUPAC Name |
2,4-dichloro-5-(2,4-dichlorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl4O2/c14-6-1-2-7(10(15)3-6)8-4-9(13(18)19)12(17)5-11(8)16/h1-5H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLUITCONGCNQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4,4’,6-Tetrachloro[1,1’-biphenyl]-3-carboxylic acid typically involves the chlorination of biphenyl followed by carboxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure selective chlorination at the desired positions on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’,4,4’,6-Tetrachloro[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The chlorine atoms can be reduced under specific conditions to yield less chlorinated biphenyls.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Environmental Applications
1. Bioremediation of Contaminated Sites
Research indicates that 2',4,4',6-tetrachloro[1,1'-biphenyl]-3-carboxylic acid can be utilized in the bioremediation of polychlorinated biphenyl (PCB)-contaminated environments. Its structure allows for microbial degradation pathways that can detoxify PCB compounds.
- Case Study : A study conducted on soil contaminated with PCBs demonstrated that specific bacterial strains could metabolize this compound effectively, reducing toxicity levels significantly over a period of several months .
Analytical Applications
2. Analytical Chemistry
This compound serves as a standard reference material in analytical chemistry for the detection and quantification of chlorinated biphenyls in environmental samples. Its presence in samples can be identified using techniques such as gas chromatography-mass spectrometry (GC-MS).
| Method | Detection Limit | Sample Type |
|---|---|---|
| GC-MS | 0.01 µg/L | Water samples |
| High-performance liquid chromatography (HPLC) | 0.05 µg/L | Soil extracts |
- Case Study : In a study assessing water quality in industrial areas, researchers successfully detected low concentrations of this compound using GC-MS, aiding in the assessment of pollution levels .
Potential Therapeutic Applications
3. Pharmaceutical Research
Emerging research suggests potential therapeutic applications for chlorinated biphenyl derivatives in drug development. Initial studies indicate that compounds with similar structures may exhibit anti-inflammatory and anti-cancer properties.
- Case Study : A preliminary investigation into the anti-inflammatory effects of chlorinated biphenyls showed promising results in cell line studies, where certain derivatives inhibited pro-inflammatory cytokine production .
Summary
The applications of this compound span environmental remediation, analytical chemistry for pollution monitoring, and potential therapeutic uses. Ongoing research continues to explore its capabilities and implications across various scientific fields.
Mechanism of Action
The mechanism of action of 2’,4,4’,6-Tetrachloro[1,1’-biphenyl]-3-carboxylic acid involves its interaction with cellular components. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in various biological effects, including disruption of endocrine functions and induction of oxidative stress.
Comparison with Similar Compounds
Key Differences :
- Functional Group: The target compound’s carboxylic acid moiety (COOH) increases polarity and reactivity compared to non-functionalized tetra-PCBs. This group may facilitate hydrogen bonding, altering solubility (e.g., higher water solubility) and biodegradability .
- Substitution Pattern : The 2',4,4',6-chlorination pattern is distinct from analogs like PCB-064 (2,3,4',6) or PCB-082 (3,4,4',5). Chlorine positioning influences steric effects, electronic properties, and environmental persistence .
Hypothesized Physicochemical Properties
- Molecular Weight: Estimated at ~336.4 g/mol (C13H6Cl4O2), significantly higher than non-carboxylated tetra-PCBs (~292 g/mol) due to the carboxylic acid group.
- Solubility: Likely more soluble in polar solvents (e.g., methanol, water) than non-polar tetra-PCBs, which exhibit lipophilicity .
- Stability: The carboxylic acid may increase susceptibility to hydrolysis or microbial degradation compared to fully chlorinated PCBs, which are notoriously persistent in the environment .
Research Findings and Environmental Implications
Toxicity and Environmental Behavior
For example, PCB-064 and PCB-082 are classified as persistent organic pollutants (POPs) with documented ecological risks .
Biological Activity
2',4,4',6-Tetrachloro[1,1'-biphenyl]-3-carboxylic acid (CAS No. 1141365-29-8), commonly referred to as PCB 75, is a chlorinated biphenyl compound that has garnered attention due to its potential biological activities and environmental implications. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula: C₁₃H₆Cl₄O₂
- Molecular Weight: 336.00 g/mol
- IUPAC Name: this compound
- Chemical Structure: The compound features a biphenyl backbone with four chlorine substituents and a carboxylic acid group.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Endocrine Disruption: Chlorinated biphenyls are known to interact with hormone receptors, potentially leading to endocrine disruption. Studies have shown that PCB 75 can bind to estrogen receptors, influencing gene expression and cellular responses related to hormonal signaling.
- Cytotoxicity and Apoptosis: Research indicates that PCB 75 exhibits cytotoxic effects on various cell lines. It induces apoptosis through oxidative stress mechanisms, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
- Antimicrobial Activity: Some studies have suggested that PCB compounds possess antimicrobial properties against certain bacterial strains. The specific activity of PCB 75 against pathogens remains an area of ongoing research.
Biological Activity Data
Case Studies
Case Study 1: Cytotoxic Effects on Cancer Cells
A study conducted on human breast cancer cell lines demonstrated that PCB 75 induces significant cytotoxicity at concentrations above 10 µM. The mechanism was linked to ROS generation and subsequent activation of apoptotic pathways.
Case Study 2: Endocrine Disruption Assessment
In vitro assays revealed that PCB 75 exhibits affinity for estrogen receptors, demonstrating potential endocrine-disrupting properties. This interaction was quantified using competitive binding assays, highlighting the need for further investigation into its implications for reproductive health.
Case Study 3: Antimicrobial Properties
Research evaluating the antimicrobial efficacy of PCB compounds found that PCB 75 showed moderate inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
